Naphthalene-1,8-diol

Catalog No.
S593839
CAS No.
569-42-6
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene-1,8-diol

CAS Number

569-42-6

Product Name

Naphthalene-1,8-diol

IUPAC Name

naphthalene-1,8-diol

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H

InChI Key

OENHRRVNRZBNNS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=CC=C2)O

Synonyms

1,8-DHN, 1,8-dihydroxynaphthalene

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CC=C2)O

The exact mass of the compound Naphthalene-1,8-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Naphthalene-1,8-diol (1,8-dihydroxynaphthalene or 1,8-DHN) is a peri-substituted aromatic diol primarily procured as a high-performance precursor for nitrogen-free allomelanins, advanced functional coatings, and specialized coordination complexes. Unlike conventional phenolic precursors, the spatial proximity of the hydroxyl groups at the 1 and 8 positions enables unique intramolecular hydrogen bonding and direct carbon-carbon coupling during oxidative polymerization. In industrial and advanced laboratory settings, 1,8-DHN is selected over other naphthalenediols and catecholamines for its ability to form highly robust, fully aromatic polymer networks that exhibit exceptional radical scavenging kinetics, water-dependent conductivity, and potent electron-donating capabilities in multicatalytic systems[1].

Substituting Naphthalene-1,8-diol with other naphthalenediol isomers (such as 1,5-DHN or 2,7-DHN) or conventional catecholamines (like dopamine) fundamentally alters the structural and electronic properties of the resulting materials. During oxidative polymerization, 2,7-DHN forms structurally weaker C-O-C inter-ring ether linkages, whereas 1,8-DHN polymerizes exclusively via direct C-C bonds, yielding a highly conjugated, darker, and more conductive allomelanin network[1]. Furthermore, unlike polydopamine (PDA)—which suffers from monomer loss during deposition and contains aliphatic carbons that degrade under stress—1,8-DHN yields strictly nitrogen-free, fully aromatic films with superior atom economy and higher electron spin density [2]. In catalytic applications, the unique distribution of the two oxygen atoms across different benzene rings gives 1,8-DHN a distinct coordination bite angle and electron-donating profile, making standard catechols functionally inferior in ligand-to-metal charge transfer (LMCT) processes[3].

Superior Radical Scavenging Kinetics and Antioxidant Capacity

When formulated into allomelanin nanoparticles, 1,8-DHN demonstrates a significantly higher radical quenching efficiency than polydopamine (PDA) models. Quantitative analysis shows that poly-1,8-DHN nanoparticles achieve an antioxidant capacity of 0.8 mmol/g (ROO• radicals quenched per gram) with a rapid rate constant of 3 × 10^5 M^-1 s^-1, outperforming PDA due to a highly stable hydrogen-bond network among its quinone moieties [1].

Evidence DimensionAntioxidant capacity and rate constant (ROO• quenching)
Target Compound Data0.8 mmol/g capacity; rate constant of 3 × 10^5 M^-1 s^-1
Comparator Or BaselinePolydopamine (PDA) nanoparticles (lower capacity and slower kinetics)
Quantified Difference1,8-DHN provides superior quenching capacity per mass unit and faster radical termination
ConditionsAqueous solution at pH 7.4 and mixed ROO•/HOO• in acetonitrile

Crucial for procuring precursors in cosmetic, radioprotective, and biomedical applications where maximizing antioxidant efficiency per gram of material is required.

Structural Integrity via Direct C-C Polymerization Linkages

The substitution pattern of naphthalenediols dictates their oxidative polymerization pathways. Tandem mass spectrometry confirms that 1,8-DHN oxidizes to form dimers linked exclusively through robust carbon-carbon (C-C) bonds. In contrast, the oxidation of the 2,7-DHN isomer results in C-O-C inter-ring ether couplings, which are structurally weaker and alter the electronic properties of the resulting polymer [1].

Evidence DimensionPolymer linkage type upon oxidation
Target Compound DataDirect C-C bond linkages
Comparator Or Baseline2,7-Dihydroxynaphthalene (forms C-O-C ether linkages)
Quantified Difference1,8-DHN avoids ether linkages, yielding a fully conjugated carbon backbone
ConditionsOxidative polymerization catalyzed by peroxidase/laccase

Ensures the procurement of a precursor that yields highly stable, conductive, and mechanically robust allomelanin films for optoelectronics and protective coatings.

Enhanced Co-Catalytic Yield in Aerobic Oxidations

In multicatalytic systems utilizing Metal-Organic Frameworks (e.g., MOF-808-FA) for the aerobic oxidation of anilines to azoxybenzenes, 1,8-DHN acts as a highly potent electron-donating co-catalyst. While standard catechol provides only modest catalytic improvements, the addition of 1,8-DHN triggers highly efficient Ligand-to-Metal Charge Transfer (LMCT), driving the reaction to an excellent yield of up to 93% under mild conditions[1].

Evidence DimensionProduct yield in MOF-catalyzed aerobic oxidation of aniline
Target Compound DataUp to 93% yield
Comparator Or BaselineCatechol (yields modest/inferior results)
Quantified Difference1,8-DHN dramatically increases the yield of elusive azoxybenzene products compared to standard catechols
ConditionsMOF-808-FA catalyst, O2 atmosphere, mild temperature

Justifies the selection of 1,8-DHN over standard catechols for scaling up sustainable, high-yield aerobic oxidation processes in chemical manufacturing.

Zero Monomer Loss During Electrodeposition

For the fabrication of conformal electroactive films, 1,8-DHN offers superior processability compared to traditional catecholamines. Unlike dopamine oxidation, which is characterized by significant monomer loss into the solution during film deposition, the electrodeposition of 1,8-DHN via cyclic voltammetry yields thick, conformal allomelanin coatings without monomer loss, directly translating the initial precursor mass into the final film thickness [1].

Evidence DimensionMonomer efficiency during film deposition
Target Compound DataCoating yields without monomer loss
Comparator Or BaselineDopamine (experiences significant monomer loss during oxidation)
Quantified Difference1,8-DHN provides near-complete atom economy during electrodeposition
ConditionsCyclic voltammetry and chronoamperometry on conductive substrates

Reduces precursor waste and improves thickness reproducibility for industrial manufacturers of bio-electrodes and antimicrobial coatings.

High-Efficiency Antioxidant and Radioprotective Additives

Because 1,8-DHN polymerizes into allomelanin nanoparticles with an exceptional radical quenching rate (3 × 10^5 M^-1 s^-1) and high capacity (0.8 mmol/g), it is the exact precursor of choice for formulating advanced cosmetic, dermatological, and radioprotective materials where polydopamine fails to provide sufficient radical termination [1].

Conformal Electroactive and Antimicrobial Coatings

Driven by its ability to undergo electrodeposition without monomer loss and its direct C-C polymerization linkage, 1,8-DHN is highly suited for manufacturing robust, free-standing thin films. These films are applied to biomedical implants and energy storage devices where structural integrity, water-dependent conductivity, and intrinsic antimicrobial properties are required[2].

Electron-Donating Co-Catalysts for Industrial Oxidations

Leveraging its superior Ligand-to-Metal Charge Transfer (LMCT) capabilities compared to catechol, 1,8-DHN is procured as a potent co-catalyst in MOF-driven aerobic oxidations. It is specifically selected to maximize yields (up to 93%) in the sustainable synthesis of azoxybenzenes and other oxidized organic intermediates under mild conditions[3].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

569-42-6

Wikipedia

Naphthalene-1,8-diol

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